3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c13-9-5-2-1-4-8(9)11-15-12(17-16-11)10-6-3-7-14-10/h1-2,4-5,10,14H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQGBRIQRGZEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview of 1,2,4-Oxadiazole Synthesis Strategies
The synthesis of 1,2,4-oxadiazoles, including derivatives like 3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole, is generally achieved via two main approaches:
- Heterocyclization of amidoximes with carboxylic acid derivatives
- 1,3-Dipolar cycloaddition of nitriles with nitrile oxides
These methods have been extensively studied and optimized for various substituents and functional groups.
Preparation Methods of 3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Amidoxime and Carboxylic Acid Derivative Cyclization
The most common and practical method involves the cyclization of an amidoxime with a carboxylic acid derivative. For the target compound, the synthetic route typically includes:
- Step 1: Synthesis of the amidoxime intermediate from 2-bromobenzonitrile by reaction with hydroxylamine hydrochloride under basic conditions.
- Step 2: Cyclization of the amidoxime with a suitable carboxylic acid derivative bearing the pyrrolidin-2-yl substituent.
Various carboxylic acid derivatives can be used, including:
- Acyl chlorides
- Esters (methyl or ethyl)
- Activated acids via coupling reagents such as EDC, DCC, CDI, TBTU, or T3P
Catalysts and Conditions
- Use of catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine enhances reaction efficiency.
- Microwave irradiation (MWI) has been successfully applied to accelerate the cyclization, reducing reaction times from hours to minutes and improving yields.
- Solvents like dichloromethane (CH2Cl2) or dimethyl sulfoxide (DMSO) are commonly employed.
Advantages and Limitations
| Aspect | Description |
|---|---|
| Yield | Moderate to high (typically 60–90%) depending on conditions and substrates |
| Reaction Time | Conventional heating: 4–24 hours; Microwave-assisted: minutes |
| Purification | Generally straightforward but can be complicated by by-products |
| Functional Group Tolerance | Limited by presence of –OH or –NH2 groups in carboxylic acid derivatives |
This method is considered the most versatile and widely used for preparing 3,5-disubstituted 1,2,4-oxadiazoles, including bromophenyl and pyrrolidinyl derivatives.
One-Pot Synthesis Using Superbases
A novel approach involves a one-pot reaction of amidoximes with methyl or ethyl esters of carboxylic acids in the presence of a superbase medium such as NaOH/DMSO at room temperature. This method offers:
- Simple purification
- Moderate to excellent yields (11–90%)
- Avoidance of harsh conditions
However, the reaction time can be longer (4–24 hours), and certain functional groups may interfere with the reaction.
Vilsmeier Reagent Activation of Carboxylic Acids
Another efficient one-pot method uses Vilsmeier reagent to activate the carboxylic acid group, facilitating cyclization with amidoximes. This approach provides:
- Good to excellent yields (61–93%)
- Mild reaction conditions
- Simple purification steps
This method is suitable for preparing various 3,5-disubstituted 1,2,4-oxadiazoles, potentially including the target compound.
Tandem Reactions and Alternative Cyclizations
Recent advances include tandem reactions of nitroalkenes with arenes and nitriles in the presence of superacids like trifluoromethanesulfonic acid (TfOH). This method yields oxadiazoles rapidly (within 10 minutes) and with high efficiency (~90%), though the requirement for superacid-resistant substrates limits its broad applicability.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|---|
| Amidoxime + Acyl Chloride/Esters + Catalyst (TBAF/Pyridine) | Amidoximes, acyl chlorides/esters, TBAF/pyridine, CH2Cl2 or DMSO | 60–90 | 4–24 hours (conventional) or minutes (MWI) | Versatile, good yields, scalable | Sensitive to functional groups, purification challenges |
| One-pot with Superbase (NaOH/DMSO) | Amidoximes, methyl/ethyl esters, NaOH/DMSO | 11–90 | 4–24 hours | Mild conditions, simple purification | Longer reaction time, functional group limitations |
| Vilsmeier Reagent Activation | Amidoximes, carboxylic acids, Vilsmeier reagent | 61–93 | Moderate | High yield, mild conditions | Requires handling of reactive reagents |
| Tandem Reaction with TfOH | Nitroalkenes, arenes, nitriles, TfOH | ~90 | 10 minutes | Very fast, high yield | Requires superacid-resistant substrates |
Research Findings and Practical Considerations
- Microwave-assisted synthesis has demonstrated significant improvements in reaction time and yield, making it a preferred method for rapid preparation of 3,5-disubstituted 1,2,4-oxadiazoles, including bromophenyl derivatives.
- The choice of carboxylic acid derivative and catalyst critically influences the yield and purity of the final product.
- Functional groups such as hydroxyl or amino groups on the carboxylic acid moiety may hinder the cyclization process, necessitating protective strategies or alternative synthetic routes.
- One-pot procedures reduce the number of purification steps, improving overall efficiency and reducing waste.
- Tandem and superacid-mediated reactions, while efficient, require careful substrate selection due to harsh conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxadiazole ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or various amines, often in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The compound 3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole has been studied for its effectiveness against various bacterial strains. Studies have shown that modifications in the oxadiazole ring can enhance antimicrobial activity, making this compound a candidate for further development into antimicrobial agents .
Anti-inflammatory Properties
Oxadiazoles have been reported to possess anti-inflammatory effects. The presence of the pyrrolidine moiety in 3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole may contribute to its potential as an anti-inflammatory agent. Preliminary studies suggest that this compound could inhibit pro-inflammatory cytokines, thereby reducing inflammation in biological systems .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of oxadiazole derivatives. The unique structure of 3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole may facilitate neuroprotection by modulating neurotransmitter levels or by acting on neuroinflammatory pathways. Investigations into its effects on neurodegenerative diseases are ongoing .
Material Science
Polymer Chemistry
The compound's chemical structure makes it suitable for incorporation into polymer matrices. Its inclusion can enhance the thermal stability and mechanical properties of polymers. Research into polymer composites containing 3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole has shown improvements in tensile strength and thermal resistance .
Nanotechnology Applications
Due to its unique properties, this oxadiazole derivative has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The ability to modify the surface properties of nanoparticles with this compound could lead to enhanced targeting and reduced side effects in therapeutic applications .
Biological Research
Cell Culture Applications
3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole has been identified as a non-ionic organic buffering agent suitable for cell culture applications within a pH range of 6 to 8.5. Its buffering capacity can help maintain stable pH levels during cell growth and experimentation .
Bioassays and Screening
The compound is also utilized in bioassays for screening potential therapeutic agents due to its ability to interact with various biological targets. Its structural features allow it to serve as a scaffold for further modifications aimed at enhancing biological activity .
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Structural Features :
- SMILES: C1CC(NC1)C2=NC(=NO2)C3=CC=CC=C3Br
- InChIKey :
CWQGBRIQRGZEKN-UHFFFAOYSA-N - Planarity : The oxadiazole ring adopts a planar conformation, while the pyrrolidine ring introduces stereochemical complexity .
Comparison with Structurally Similar Compounds
The following table summarizes key analogues and their distinguishing features:
Key Structural and Functional Variations
Positional Isomerism: The 3-(4-bromophenyl) analogue (para-substituted bromine) likely exhibits distinct electronic properties compared to the ortho-substituted parent compound.
Halogen Effects :
- Bromine (high atomic radius, polarizability) enhances hydrophobic interactions, while fluorine (smaller, electronegative) improves metabolic stability. For example, 3-(3-fluoro-4-methoxyphenyl) combines halogen and methoxy groups to balance lipophilicity and polarity .
Heterocyclic Modifications :
- Replacing pyrrolidine with piperidine (e.g., 3-(3-bromophenyl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole ) introduces a larger ring and sulfonyl group, altering solubility and target affinity .
Salt Forms :
- The hydrochloride salt of 3-isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole enhances aqueous solubility, critical for pharmacokinetics .
Biological Activity
3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer activity, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of 3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is . The structural representation includes a bromophenyl group and a pyrrolidine moiety attached to the oxadiazole ring, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂BrN₃O |
| Molecular Weight | 294.15 g/mol |
| SMILES | C1CC(NC1)C2=NC(=NO2)C3=CC=CC=C3Br |
| InChIKey | CWQGBRIQRGZEKN-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including 3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole. The compound has demonstrated cytotoxic effects against various cancer cell lines.
-
Cytotoxicity : In vitro evaluations have shown that derivatives based on the oxadiazole core exhibit significant cytotoxicity against several cancer types:
- Breast Cancer : Compounds similar to 3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole have shown IC₅₀ values in the micromolar range against MCF-7 breast adenocarcinoma cells.
- Leukemia : The compound has been reported to induce apoptosis in leukemia cell lines such as CEM-13 and U-937 with promising efficacy.
Cell Line IC₅₀ (µM) MCF-7 0.65 U-937 1.50 CEM-13 1.20
The mechanism by which 3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole exerts its anticancer effects involves several pathways:
- Apoptosis Induction : Flow cytometry assays have indicated that this compound promotes apoptosis through the activation of caspase pathways and upregulation of p53 expression in cancer cells.
- Cell Cycle Arrest : Studies suggest that it may cause cell cycle arrest in the S phase, preventing cancer cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is heavily influenced by their chemical structure. Modifications in the phenyl ring or substitutions on the oxadiazole can enhance or diminish their anticancer properties:
- Bromine Substitution : The presence of bromine at the 2-position on the phenyl ring has been associated with increased potency against specific cancer types.
- Pyrrolidine Moiety : The pyrrolidine unit contributes to improved bioavailability and interaction with biological targets.
Case Studies
Several case studies have documented the effectiveness of oxadiazole derivatives in preclinical settings:
- Study on MCF-7 Cells : A derivative exhibited an IC₅₀ value comparable to Tamoxifen, indicating its potential as an alternative treatment.
- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates and improved survival times compared to controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole?
- Methodology : Utilize a multi-step approach involving (1) cyclization of precursor amidoximes with carboxylic acid derivatives under reflux conditions (e.g., DMF, 80–100°C), and (2) purification via flash column chromatography (SiO₂, gradient elution with hexane:ethyl acetate). Microwave-assisted synthesis (e.g., 150°C, 14.4 bar, 45 minutes) can enhance yield and reduce reaction time .
- Key Data : Typical yields range from 70–99% depending on substituent reactivity and purification efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use ¹H, ¹³C, and ¹⁹F NMR to confirm regiochemistry and purity. For example, pyrrolidine protons appear as multiplets at δ 1.8–3.5 ppm, while bromophenyl signals resonate at δ 7.2–7.8 ppm .
- HRMS : Validate molecular weight with <2 ppm error .
- FTIR : Identify oxadiazole ring vibrations (~1,560 cm⁻¹) and pyrrolidine N–H stretches (~3,300 cm⁻¹) .
Q. How can initial biological activity screening be designed for this compound?
- Methodology :
- Anticancer assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., T47D breast cancer cells) with IC₅₀ determination .
- Enzyme inhibition : Evaluate MAO-A/MAO-B inhibition via fluorometric assays with recombinant enzymes .
- Antimicrobial activity : Use serial dilution methods against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) guide the optimization of 1,2,4-oxadiazole derivatives?
- Methodology :
- Substituent variation : Replace the pyrrolidine group with pyridyl or piperidine moieties to modulate lipophilicity and target binding .
- Bioisosteric replacement : Substitute the bromophenyl group with trifluoromethylphenyl to enhance metabolic stability .
Q. How can computational modeling predict the molecular targets of this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors like TIP47 (apoptosis regulation) or FXR/PXR (nuclear receptors) .
- MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., MX-1 vs. colorectal cancer models) to assess selectivity .
- Mechanistic studies : Use flow cytometry to differentiate cell cycle arrest (e.g., G₁ phase) from direct cytotoxicity .
Q. What strategies improve the solubility and bioavailability of this compound?
- Methodology :
- Prodrug design : Introduce phosphate or acetate esters at the pyrrolidine nitrogen to enhance aqueous solubility .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve pharmacokinetic profiles .
Key Research Gaps
- Limited data on in vivo efficacy and toxicity profiles.
- Unclear role of the pyrrolidine ring in off-target interactions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
